molecular formula C11H20N4O B13153551 N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide

Cat. No.: B13153551
M. Wt: 224.30 g/mol
InChI Key: KHOVUPQEBJRXIY-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an imidazole ring, a dimethylamino group, and a carboxamide group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide typically involves the reaction of 3-(dimethylamino)-2,2-dimethylpropylamine with imidazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the imidazole ring enhances its ability to interact with biological targets, while the dimethylamino group provides pH responsiveness and hydrophilicity .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N-[3-(dimethylamino)-2,2-dimethylpropyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H20N4O/c1-11(2,8-14(3)4)7-13-10(16)15-6-5-12-9-15/h5-6,9H,7-8H2,1-4H3,(H,13,16)

InChI Key

KHOVUPQEBJRXIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)N1C=CN=C1)CN(C)C

Origin of Product

United States

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